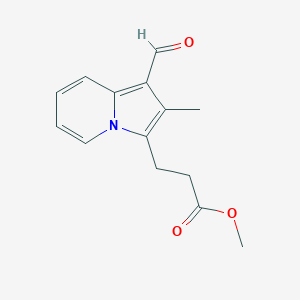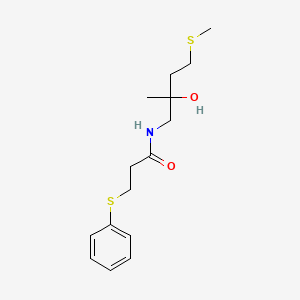![molecular formula C16H16O3 B2772126 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid CAS No. 832737-23-2](/img/structure/B2772126.png)
3-[(2,4-Dimethylphenoxy)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2,4-Dimethylphenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C16H16O3 . It has a molecular weight of 256.3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI code for this compound is 1S/C16H16O3/c1-11-6-7-15 (12 (2)8-11)19-10-13-4-3-5-14 (9-13)16 (17)18/h3-9H,10H2,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 256.3 . It is a powder at room temperature . For more detailed properties, it is recommended to refer to material safety data sheets or chemical databases.Aplicaciones Científicas De Investigación
Polymer Material Development
A study by Salazkin et al. (2020) synthesized new compounds including 2-[4-(2,6-dimethylphenoxy)benzoyl]benzoic acid and its pseudochloride. These compounds were utilized as monomers for the creation of new polyarylenephthalide, a material with potential applications in unique electrophysical properties (Salazkin, Shaposhnikova, & Zvukova, 2020).
Chemical Synthesis and Transformation
Hogale et al. (1995) reported on the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid and its subsequent transformation into various chemical structures, demonstrating its versatility in chemical synthesis (Hogale, Shirke, & Kharade, 1995).
Natural Product Research
In the study of natural products, Chen et al. (2008) identified new benzoic acid derivatives in Melicope semecarpifolia. These derivatives, related to the chemical structure of interest, have shown potent inhibition on certain biological activities, indicating their potential in medicinal chemistry (Chen, Cho, Hwang, & Chen, 2008).
Spectroscopy and Structural Analysis
Pasynkiewicz et al. (1973) conducted structural investigations of compounds including dimethyl-(2,6-dimethylphenoxy)aluminium. This research contributes to the understanding of chemical structures and bonding, relevant to the field of material science (Pasynkiewicz, Starowieyski, & Skowronska-Ptasinska, 1973).
Molecular Interactions Study
Gliński et al. (2008) explored the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, like 2,4-dimethylbenzoic acid. This research provides insights into molecular interactions and steric strains, which are crucial in the study of molecular design (Gliński, Wilczkowska, Madura, & Zachara, 2008).
Antimicrobial and Molluscicidal Activity
Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves. These compounds demonstrated significant antimicrobial and molluscicidal activities, indicating the potential applications of similar benzoic acid derivatives in pharmacology and pest control (Orjala, Erdelmeier, Wright, Rali, & Sticher, 1993).
Catalytic Transformations
Ukai et al. (2006) presented a study where esters of arylboronic acids, similar in structure to 3-[(2,4-Dimethylphenoxy)methyl]benzoic acid, were treated with rhodium catalysis to produce various functionalized aryl- and alkenyl-carboxylic acids. This research underscores the importance of such compounds in catalytic transformations (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Safety and Hazards
The safety information available indicates that “3-[(2,4-Dimethylphenoxy)methyl]benzoic acid” is a compound that requires careful handling. It has been classified with the signal word 'Warning’ . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .
Propiedades
IUPAC Name |
3-[(2,4-dimethylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-6-7-15(12(2)8-11)19-10-13-4-3-5-14(9-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKAPIULKYVOQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B2772043.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2772044.png)

![3-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2772049.png)

![2-hydroxy-N-isopentyl-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2772052.png)
![Tert-butyl N-[3-hydroxy-1-(hydroxymethyl)-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2772054.png)


![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)
![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)
